molecular formula C20H24N4O3 B4806784 ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B4806784
M. Wt: 368.4 g/mol
InChI Key: VOGJTDJWSHQDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE is an organic compound belonging to the class of piperidinecarboxylic acids This compound is characterized by the presence of a piperidine ring, a pyridine moiety, and a benzoate ester group

Preparation Methods

The synthesis of ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 4-(4-pyridylmethyl)piperazine, is reacted with ethyl 4-aminobenzoate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Coupling reaction: The intermediate product is then subjected to a coupling reaction with ethyl chloroformate to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desired properties.

    Biological Research: The compound is used in biological assays to study its effects on various biological pathways and molecular targets.

    Industrial Applications: It may be utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE can be compared with other similar compounds, such as:

    ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE: This compound shares structural similarities but differs in the substitution pattern on the piperidine ring.

    ETHYL 4-(1-PIPERAZINYL)BENZOATE: Another related compound with a piperazine moiety, but lacking the pyridine group.

    ETHYL 4-(4-NITROBENZYLIDENE)AMINO)BENZOATE: This compound contains a nitro group instead of the pyridine moiety, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-2-27-19(25)17-3-5-18(6-4-17)22-20(26)24-13-11-23(12-14-24)15-16-7-9-21-10-8-16/h3-10H,2,11-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGJTDJWSHQDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-({[4-(4-PYRIDYLMETHYL)PIPERAZINO]CARBONYL}AMINO)BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.